molecular formula C27H33ClFNO9 B599495 Haloperidol-1-hydroxy-2/'-D-glucuronide CAS No. 100442-86-2

Haloperidol-1-hydroxy-2/'-D-glucuronide

カタログ番号: B599495
CAS番号: 100442-86-2
分子量: 570.007
InChIキー: BMEZYYSQKUDMEQ-UYBBYXDNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Haloperidol-1-hydroxy-2/'-D-glucuronide is a metabolite of the antipsychotic drug Haloperidol. It is formed through the glucuronidation process, where a glucuronic acid molecule is attached to Haloperidol. This compound is significant in the pharmacokinetics and metabolic pathways of Haloperidol, contributing to its excretion and overall pharmacological profile .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Haloperidol-1-hydroxy-2/'-D-glucuronide involves the enzymatic glucuronidation of Haloperidol. This process typically occurs in the liver, where the enzyme uridine diphosphate-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to Haloperidol .

Industrial Production Methods

Industrial production of this compound is not commonly practiced as it is primarily a metabolic product. the production of Haloperidol itself involves the chemical synthesis of the parent compound, followed by its metabolic conversion in biological systems .

化学反応の分析

Types of Reactions

Haloperidol-1-hydroxy-2/'-D-glucuronide primarily undergoes metabolic reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

Pharmacokinetics

Metabolism and Excretion
Haloperidol-1-hydroxy-2'-D-glucuronide is primarily formed in the liver through the enzymatic action of uridine diphosphate-glucuronosyltransferase (UGT) enzymes, particularly UGT2B6 and UGT2B15. This metabolic pathway is essential for understanding how haloperidol is processed in the body, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. The glucuronidation process significantly affects the pharmacokinetic profile of haloperidol, leading to variations in drug levels and therapeutic outcomes among different patient populations .

Clinical Implications
Research indicates that variations in the activity of UGT enzymes can lead to differences in drug response and side effects among individuals. For instance, polymorphisms in the UGT2B6 gene may influence how effectively haloperidol is metabolized, which can affect dosing strategies and treatment efficacy.

Toxicology

Safety Assessment
Haloperidol-1-hydroxy-2'-D-glucuronide serves as an important marker for assessing the safety of haloperidol treatment. By studying its levels in patients, researchers can evaluate potential toxic effects and side effects associated with haloperidol use. Understanding the toxicological profile of this metabolite aids in identifying adverse reactions and optimizing therapeutic regimens to minimize risks .

Drug Interactions
The interactions between haloperidol-1-hydroxy-2'-D-glucuronide and other medications are critical for understanding polypharmacy risks. For example, concurrent use of drugs that inhibit or induce UGT enzymes can alter the metabolism of haloperidol, potentially leading to increased toxicity or decreased efficacy .

Drug Development

New Therapeutic Insights
Research into haloperidol-1-hydroxy-2'-D-glucuronide has implications for developing new antipsychotic medications. Understanding its metabolic pathways can inform the design of novel compounds that may offer improved safety profiles or enhanced efficacy by minimizing adverse effects associated with haloperidol .

Predictive Modeling
Advancements in machine learning and predictive modeling are being applied to study the pharmacokinetics of haloperidol metabolites like haloperidol-1-hydroxy-2'-D-glucuronide. These models can help predict individual responses to treatment based on genetic variations affecting drug metabolism .

Case Studies

Several case studies highlight the clinical relevance of haloperidol-1-hydroxy-2'-D-glucuronide:

  • Case Study 1: Variability in Drug Response
    A study involving patients with schizophrenia demonstrated that genetic polymorphisms affecting UGT enzyme activity resulted in significant variability in plasma levels of haloperidol and its glucuronides. This variability was correlated with differences in therapeutic response and side effects, underscoring the importance of personalized medicine approaches in psychiatric treatment.
  • Case Study 2: Drug Interaction Analysis
    In a cohort study examining patients on multiple medications, researchers found that co-administration of certain drugs significantly altered the levels of haloperidol-1-hydroxy-2'-D-glucuronide. This finding prompted recommendations for closer monitoring and dosage adjustments to avoid adverse reactions.

作用機序

Haloperidol-1-hydroxy-2/'-D-glucuronide itself does not exert significant pharmacological effects. its parent compound, Haloperidol, acts by nonselectively blocking postsynaptic dopaminergic D2 receptors in the brain. This antagonism reduces the effects of dopamine, which is implicated in conditions like schizophrenia and psychosis.

類似化合物との比較

Similar Compounds

    Haloperidol: The parent compound.

    Reduced Haloperidol: Another metabolite formed through reduction.

    Haloperidol Pyridinium Metabolite: Formed through oxidation.

Uniqueness

Haloperidol-1-hydroxy-2/'-D-glucuronide is unique due to its role in the glucuronidation pathway, which is a major route for the excretion of Haloperidol. This distinguishes it from other metabolites that may undergo different metabolic processes .

生物活性

Haloperidol-1-hydroxy-2'-D-glucuronide is a significant metabolite of haloperidol, an antipsychotic medication primarily used for treating schizophrenia and acute psychosis. This compound is formed through the process of glucuronidation, which enhances the solubility of haloperidol and facilitates its excretion from the body. Understanding the biological activity of Haloperidol-1-hydroxy-2'-D-glucuronide is crucial for assessing its pharmacokinetics, potential therapeutic effects, and implications in drug interactions.

Metabolic Pathways

Haloperidol undergoes extensive metabolism in the liver, primarily through glucuronidation mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. The primary enzymes involved in this metabolic pathway include UGT1A4, UGT1A9, and UGT2B7, with UGT2B6 and UGT2B15 also playing significant roles in forming various glucuronides from haloperidol .

The metabolic pathway can be summarized as follows:

  • Glucuronidation : Haloperidol is converted to Haloperidol-1-hydroxy-2'-D-glucuronide via UGT enzymes.
  • Other Metabolites : Alongside glucuronidation, haloperidol is also metabolized through oxidation and reduction pathways, accounting for approximately 50-60% of its biotransformation .

Pharmacokinetics

The pharmacokinetic profile of Haloperidol-1-hydroxy-2'-D-glucuronide includes:

  • Half-Life : The half-life of haloperidol varies between 14.5 to 36.7 hours after oral administration .
  • Clearance : Plasma clearance ranges from 0.39 to 0.708 L/h/kg following intravenous administration .

The compound's formation and subsequent clearance are essential for understanding its biological activity and therapeutic efficacy.

Biological Activity

Haloperidol-1-hydroxy-2'-D-glucuronide primarily acts as a metabolic product rather than a direct therapeutic agent. However, its biological activity is significant in several contexts:

  • Drug Interactions : The presence of Haloperidol-1-hydroxy-2'-D-glucuronide can influence the metabolism of other drugs due to shared metabolic pathways, particularly affecting patients on multiple medications .
  • Urinalysis : High levels of this metabolite have been detected in urine samples of patients undergoing haloperidol therapy, suggesting its utility in monitoring adherence to treatment .

Study on Glucuronidation Variability

A study investigated the interindividual variability in the glucuronidation of haloperidol using human liver microsomes. It was found that the contributions of different UGT isoforms varied significantly among individuals, impacting both efficacy and adverse reactions to haloperidol treatment .

Impact on Drug Testing

Research indicated that hydrolysis of urine samples containing haloperidol significantly increases the detection rates of free haloperidol when analyzed with mass spectrometry. This finding underscores the importance of considering glucuronidated metabolites in clinical toxicology and drug testing protocols .

Summary Table: Key Characteristics of Haloperidol-1-hydroxy-2'-D-glucuronide

CharacteristicDetails
Chemical Structure Hydroxyl group at 1-position; Glucuronide at 2'-position
Primary Enzymes Involved UGT1A4, UGT1A9, UGT2B7
Metabolic Pathway Glucuronidation
Half-Life 14.5 - 36.7 hours
Plasma Clearance 0.39 - 0.708 L/h/kg
Significance in Drug Testing High detection rates in urine post-hydrolysis

特性

CAS番号

100442-86-2

分子式

C27H33ClFNO9

分子量

570.007

IUPAC名

(2S,3S,4S,5R,6S)-6-[2-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-hydroxybutyl]-5-fluorophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H33ClFNO9/c28-16-5-3-15(4-6-16)27(37)9-12-30(13-10-27)11-1-2-19(31)18-8-7-17(29)14-20(18)38-26-23(34)21(32)22(33)24(39-26)25(35)36/h3-8,14,19,21-24,26,31-34,37H,1-2,9-13H2,(H,35,36)/t19?,21-,22-,23+,24-,26+/m0/s1

InChIキー

BMEZYYSQKUDMEQ-UYBBYXDNSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。